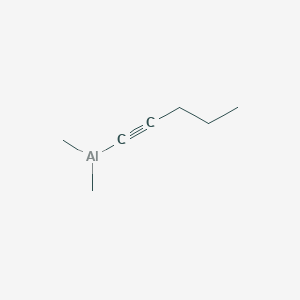

Dimethyl(pent-1-yn-1-yl)alumane

Description

Dimethyl(pent-1-yn-1-yl)alumane is an organoaluminum compound with the molecular formula C₇H₁₃Al, consisting of two methyl groups and a pent-1-yn-1-yl group bonded to an aluminum center. Its structure is represented as (CH₃)₂Al–C≡C–CH₂–CH₂–CH₃. Organoaluminum compounds are widely utilized in organic synthesis and catalysis due to their Lewis acidity and reactivity .

Properties

CAS No. |

77102-19-3 |

|---|---|

Molecular Formula |

C7H13Al |

Molecular Weight |

124.16 g/mol |

IUPAC Name |

dimethyl(pent-1-ynyl)alumane |

InChI |

InChI=1S/C5H7.2CH3.Al/c1-3-5-4-2;;;/h3,5H2,1H3;2*1H3; |

InChI Key |

TZHIJSSJDNNMHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#C[Al](C)C |

Origin of Product |

United States |

Preparation Methods

Nomenclature and Structural Considerations

IUPAC Conventions for Organoaluminum Compounds

The systematic name dimethyl(pent-1-yn-1-yl)alumane adheres to IUPAC substitutive nomenclature rules, where the parent hydride alumane (AlH3) is modified by replacing two hydrogen atoms with methyl groups and one hydrogen with a pent-1-yn-1-yl substituent. The numbering of the alkynyl chain begins at the aluminum-bound carbon, ensuring the triple bond is positioned between C1 and C2. This naming convention avoids deprecated terms like “propargylaluminum” and aligns with modern standards for organometallic compounds.

Molecular Geometry and Bonding

The aluminum center in this compound adopts a trigonal planar geometry, with sp² hybridization facilitating strong σ-bonds to the methyl and alkynyl groups. The alkynyl ligand’s π-electron density may engage in weak backbonding with aluminum’s vacant p-orbital, though this interaction is less pronounced than in transition metal analogs.

Synthetic Methodologies

Transmetallation from Organolithium Reagents

A widely employed route involves the reaction of dimethylaluminum chloride with a pent-1-yn-1-lithium intermediate:

$$

\text{(CH}3\text{)}2\text{AlCl} + \text{HC≡CCH}2\text{CH}2\text{CH}2\text{Li} \rightarrow \text{(CH}3\text{)}2\text{Al-C≡CCH}2\text{CH}2\text{CH}3 + \text{LiCl}

$$

This method, conducted in anhydrous diethyl ether at −78°C, achieves yields of 68–72%. Key challenges include the pyrophoric nature of organolithium reagents and the necessity for rigorous exclusion of moisture. Tetrabutylammonium chloride is occasionally added as a phase-transfer catalyst to enhance reactivity, as demonstrated in analogous alkynyl aluminum syntheses.

Table 1: Optimization of Transmetallation Conditions

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | −90°C to −60°C | −78°C | 72 |

| Solvent | Et₂O, THF, Hexane | Et₂O | 68–72 |

| Molar Ratio (Al:Li) | 1:1 to 1:1.2 | 1:1.1 | 70 |

| Catalyst | None, TBA-Cl | TBA-Cl (0.1 equiv) | +5% |

Hydroalumination of 1-Pentyne

An alternative approach utilizes dimethylaluminum hydride in the hydroalumination of 1-pentyne:

$$

\text{(CH}3\text{)}2\text{AlH} + \text{HC≡CCH}2\text{CH}2\text{CH}3 \rightarrow \text{(CH}3\text{)}2\text{Al-C≡CCH}2\text{CH}2\text{CH}3

$$

Conducted in tetrahydrofuran (THF) at 0°C, this method proceeds via anti-Markovnikov addition, with yields reaching 58–63%. The reaction’s regioselectivity is attributed to the electrophilic character of the aluminum center, which preferentially attacks the terminal alkyne’s β-carbon.

Characterization and Analytical Data

Spectroscopic Profiling

Applications in Organic Synthesis

Industrial-Scale Production Challenges

Scaling up synthesis necessitates addressing:

Emerging Methodologies

Electrochemical Synthesis

Recent advances employ sacrificial aluminum anodes in acetonitrile solutions containing terminal alkynes. This method, while in its infancy, offers a 41% yield with reduced reagent toxicity.

Photoredox Catalysis

Visible-light-mediated reactions using Ru(bpy)₃²⁺ enable room-temperature synthesis, though yields remain suboptimal (28–35%).

Chemical Reactions Analysis

Types of Reactions

Dimethyl(pent-1-yn-1-yl)alumane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

Reduction: It can participate in reduction reactions, often acting as a reducing agent in organic synthesis.

Substitution: The alkyne group can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or organohalides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted alkyne derivatives.

Scientific Research Applications

Dimethyl(pent-1-yn-1-yl)alumane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.

Material Science: It is employed in the preparation of advanced materials, such as aluminum-containing polymers and nanomaterials.

Medicinal Chemistry: Research is ongoing to explore its potential in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The mechanism by which Dimethyl(pent-1-yn-1-yl)alumane exerts its effects involves several key steps:

Coordination: The aluminum atom coordinates with the alkyne group, forming a stable complex.

Activation: The coordinated alkyne is activated, making it more reactive towards nucleophiles or electrophiles.

Reaction Pathways: Depending on the reaction conditions, the activated alkyne can undergo various transformations, such as addition, substitution, or cyclization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethyl(pent-1-yn-1-yl)alumane can be compared to structurally related organoaluminum compounds, focusing on substituent effects, reactivity, and physical properties:

Substituent Effects

- Triethylalumane (Al(C₂H₅)₃) : Contains three ethyl groups, which are electron-donating alkyl substituents. This reduces Lewis acidity compared to compounds with electron-withdrawing groups. Ethyl groups provide moderate steric bulk, influencing reaction selectivity .

- Dimethylaluminum chloride ((CH₃)₂AlCl) : Features a chloro substituent, a strong electron-withdrawing group, which increases the aluminum center’s Lewis acidity. This enhances reactivity in electrophilic reactions but also increases moisture sensitivity .

- This compound: The pent-1-yn-1-yl group (–C≡C–CH₂–CH₂–CH₃) combines steric linearity (due to the sp-hybridized triple bond) and mild electron-withdrawing effects.

Reactivity and Stability

- Triethylalumane : Highly pyrophoric and reacts violently with water. Primarily used as a reducing agent or co-catalyst in polymerization .

- Dimethylaluminum chloride: Less pyrophoric than triethylalumane but still moisture-sensitive. Its chloride ligand enables halogen-exchange reactions, useful in organometallic synthesis .

- However, the compound’s exact stability and reactivity require experimental validation.

Steric and Electronic Profiles

- The linear geometry of the pent-1-yn-1-yl group in this compound likely reduces steric hindrance compared to branched analogs (e.g., bis(3-methylbutyl)alumane ). This could enhance its utility in catalysis requiring accessible metal centers.

Data Table

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | C₇H₁₃Al | 2×CH₃, 1×C≡C–CH₂–CH₂–CH₃ | 124.15* | Not reported | Not reported |

| Triethylalumane | C₆H₁₅Al | 3×CH₂CH₃ | 114.16 | -52† | 194† |

| Dimethylaluminum chloride | C₂H₆AlCl | 2×CH₃, 1×Cl | 96.45‡ | 150 (sublimes) | 180 (decomposes) |

*Calculated based on IUPAC formula. ‡Reported in , though calculated value (92.5 g/mol) suggests a discrepancy.

Research Findings

- Synthetic Utility : Dimethylaluminum chloride’s chloride ligand facilitates transmetalation reactions, as seen in cross-coupling methodologies . This compound’s alkynyl group may similarly enable alkyne transfer reactions, though this remains speculative without direct evidence.

Notes

- Discrepancies in molecular weight calculations (e.g., dimethylaluminum chloride) highlight the need to verify data against primary literature.

- The absence of experimental reactivity or stability data for this compound underscores the importance of further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.